Prionoid E
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Overview
Description
Prionoid E is a synthetic compound designed to mimic the behavior of prion proteins. Prion proteins are known for their role in neurodegenerative diseases, where they propagate by inducing misfolding in normal proteins. This compound exhibits similar prion-like characteristics, making it a valuable tool for studying protein misfolding and aggregation processes .
Preparation Methods
Prionoid E is primarily obtained through artificial synthesis. Scientists use protein synthesis technology to design specific sequences and structures that endow the compound with prion-like properties . The synthetic routes involve the assembly of amino acids in a precise sequence, followed by folding and stabilization under controlled conditions. Industrial production methods focus on optimizing yield and purity through advanced biotechnological processes .
Chemical Reactions Analysis
Prionoid E undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the prion-like structure of this compound .
Scientific Research Applications
Prionoid E has a wide range of scientific research applications. In chemistry, it is used to study protein folding and misfolding mechanisms. In biology, it serves as a model for understanding prion diseases and other neurodegenerative disorders. In medicine, this compound is utilized in the development of therapeutic strategies targeting protein misfolding. Additionally, it has industrial applications in the production of synthetic proteins and biotechnological research .
Mechanism of Action
Prionoid E exerts its effects by inducing conformational changes in normal proteins, leading to the formation of misfolded aggregates. These aggregates propagate by recruiting and converting additional normal proteins into the misfolded state. The molecular targets of this compound include cellular prion proteins and other amyloidogenic proteins. The pathways involved in its action are similar to those observed in prion diseases, involving template-directed misfolding and aggregation .
Comparison with Similar Compounds
Prionoid E is unique in its ability to mimic prion-like behavior without being infectious. Similar compounds include other prionoids and amyloidogenic proteins such as amyloid β, tau, and α-synuclein. These proteins also exhibit prion-like propagation but differ in their specific structures and disease associations. This compound stands out due to its synthetic origin and controlled properties, making it a versatile tool for research .
Properties
Molecular Formula |
C20H22O4 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
8-[(E)-4-hydroxy-4-methylpent-2-enoyl]-7-methyl-3-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C20H22O4/c1-11(2)14-10-13-7-6-12(3)16(17(13)19(23)18(14)22)15(21)8-9-20(4,5)24/h6-11,24H,1-5H3/b9-8+ |
InChI Key |
QRIJFKANMJMVFQ-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)/C=C/C(C)(C)O |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)C=CC(C)(C)O |
Origin of Product |
United States |
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